(1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid

Chiral building block Stereochemistry Asymmetric synthesis

The compound designated as (1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid (CAS 1354392-99-6) is a racemic mixture of a cis-fused bicyclic carboxylic acid comprising a cyclopentane ring fused to a cyclopropane ring. Its molecular formula is C₇H₁₀O₂ (MW 126.15) and it is predicted to exhibit a pKa of approximately 5.09 and an XLogP3 of 1.2.

Molecular Formula C7H10O2
Molecular Weight 126.155
CAS No. 1354392-99-6
Cat. No. B2679739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid
CAS1354392-99-6
Molecular FormulaC7H10O2
Molecular Weight126.155
Structural Identifiers
SMILESC1CC2CC2(C1)C(=O)O
InChIInChI=1S/C7H10O2/c8-6(9)7-3-1-2-5(7)4-7/h5H,1-4H2,(H,8,9)/t5-,7-/m1/s1
InChIKeyLDJAXCFOBFPUGI-IYSWYEEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-(1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid (CAS 1354392-99-6) – Sourcing the Defined-Stereochemistry Bicyclic Carboxylic Acid Scaffold


The compound designated as (1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid (CAS 1354392-99-6) is a racemic mixture of a cis-fused bicyclic carboxylic acid comprising a cyclopentane ring fused to a cyclopropane ring [1]. Its molecular formula is C₇H₁₀O₂ (MW 126.15) and it is predicted to exhibit a pKa of approximately 5.09 and an XLogP3 of 1.2 [1]. The scaffold is recognized as a conformationally restricted building block for medicinal chemistry, particularly as a bioisostere of cyclohexane or cyclopentane carboxylic acids, and serves as the core template for the synthesis of group II metabotropic glutamate receptor (mGluR2/3) ligands [2].

Why Generic Bicyclo[3.1.0]hexane Carboxylic Acid Substitution Risks Project Failure – Evidence-Based Differentiation of the (1R,5R)-Configured Racemate


In-class substitution is precluded by three quantifiable factors: (i) stereochemical ambiguity – the generic CAS 25090-52-2 entry represents material of undefined relative configuration, whereas CAS 1354392-99-6 unambiguously defines the cis-(1R,5R) relative stereochemistry essential for downstream diastereoselective transformations ; (ii) physicochemical property divergence – the bicyclo[3.1.0]hexane system exhibits a pKa elevated by ≈0.2 units relative to cyclohexane carboxylic acid (predicted 5.09 vs. experimental 4.9) and a LogP lowered by ≈0.7 units (XLogP3 1.2 vs. 1.89), altering salt formation, solubility, and passive permeability profiles [1][2]; and (iii) ring strain and conformational preorganization – the fused cyclopropane imposes a boat-like conformation with constrained torsion angles (τ₁ = 166.9° or 202°, τ₂ = 156° in the elaborated LY354740 scaffold) that cannot be replicated by monocyclic or other bicyclic analogs [3]. These differences are foundationally meaningful for synthetic reproducibility, receptor-ligand design, and procurement specification.

Quantitative Differentiation Evidence for rac-(1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid (CAS 1354392-99-6) Against Its Closest Scientific and Procurement Comparators


Stereochemical Definition – CAS 1354392-99-6 vs. Generic Bicyclo[3.1.0]hexane-1-carboxylic acid (CAS 25090-52-2)

The target compound, registered under CAS 1354392-99-6, explicitly defines the cis-(1R,5R) relative configuration of the bicyclo[3.1.0]hexane ring system [1]. In contrast, the generic entry CAS 25090-52-2 is structurally ambiguous with respect to ring-junction stereochemistry, being reported without defined atom stereocenters [2]. For synthetic applications requiring diastereochemical control, procurement of the stereochemically defined material eliminates the need for costly chiral resolution or analytical verification of relative configuration.

Chiral building block Stereochemistry Asymmetric synthesis

pKa Modulation – Bicyclo[3.1.0]hexane-1-carboxylic acid vs. Cyclohexane Carboxylic Acid

The acid dissociation constant of the target bicyclic scaffold is predicted to be pKa = 5.09 ± 0.23 (at 25 °C) compared with the experimentally measured pKa of cyclohexane carboxylic acid, which is 4.9 under identical temperature conditions [1]. This approximately 0.19-unit increase in pKa (≈0.7 kcal/mol weaker acid) is consistent with the electron-donating effect of the cyclopropane ring and the geometric distortion imposed by the fused ring system, as documented in systematic studies of bicyclo[n.1.0]alkane-1-carboxylic acids [2]. The altered acidity directly impacts ionization state at physiological pH and influences salt selection during formulation development.

pKa Acidity Physicochemical property

Lipophilicity Reduction – XLogP3 1.2 vs. Cyclohexane Carboxylic Acid LogP 1.89

The computed lipophilicity of the target compound (XLogP3 = 1.2) [1] is substantially lower than that of the reference monocyclic analog cyclohexane carboxylic acid, which has an experimental LogP of approximately 1.89 . This ≈0.7 log-unit reduction corresponds to a 5-fold decrease in octanol-water partition coefficient, indicating markedly greater hydrophilicity. The enhanced polarity arises from the electron-withdrawing character and increased s-character of the cyclopropane C–C bonds in the bicyclic framework. Lower LogP is generally associated with improved aqueous solubility and reduced non-specific protein binding, both desirable features in fragment-based drug discovery and lead optimization .

Lipophilicity Drug-likeness Physicochemical property

Conformational Preorganization – Bicyclo[3.1.0]hexane Scaffold vs. Flexible Cyclohexane Carboxylic Acid

The bicyclo[3.1.0]hexane core adopts a rigid boat-like conformation due to the fused cyclopropane ring, which eliminates the chair-flipping dynamics characteristic of cyclohexane rings [1]. While both scaffolds possess a single rotatable bond (the carboxylic acid C–C bond), the bicyclic system enforces a fixed spatial orientation of the carboxyl group relative to the cyclopentane ring, with the carboxyl moiety adopting an approximately axial trajectory relative to the five-membered ring [2]. In the elaborated mGluR ligand LY354740, which is built upon this scaffold, the key torsion angles τ₁ and τ₂ that define the relative positions of the α-amino acid and distal carboxyl groups are constrained to τ₁ = 166.9° (or 202°) and τ₂ = 156°, respectively [3]. Glutamic acid, by contrast, can access a continuum of conformations in solution, with the relevant torsion angles spanning ranges of >120° [3]. This preorganization reduces the entropic penalty upon receptor binding and can enhance target affinity by orders of magnitude.

Conformational constraint Ring strain Molecular rigidity

Building Block Utility for mGluR Ligands – Scaffold Enables Sub-Nanomolar Receptor Pharmacology

The (1R,5R)-bicyclo[3.1.0]hexane-1-carboxylic acid scaffold serves as the direct precursor to the pharmacologically validated group II mGluR agonist LY354740 (eglumegad) [1]. In the fully elaborated system, LY354740 exhibits EC₅₀ = 0.055 ± 0.017 μM for suppression of forskolin-stimulated cAMP formation in rat cerebral cortical slices, with its racemate (±)-9 showing EC₅₀ = 0.086 ± 0.025 μM [1]. The compound displays no activity at ionotropic glutamate receptors or group I mGluRs at concentrations up to 100 μM [1]. The enantioselective synthesis of such bicyclo[3.1.0]hexane carboxylic acid derivatives proceeds via intramolecular cyclopropanation starting from enantiomerically pure precursors, yielding the target scaffold in stereochemically defined form [2]. Additionally, 3-substituted-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives have been developed as potent mGluR2 antagonists, with compounds such as 15at exhibiting Kᵢ = 1.96 nM for mGluR2 and IC₅₀ = 13.34 nM in functional antagonist assays [3]. Procurement of the defined-stereochemistry scaffold therefore directly enables both agonist and antagonist programs targeting metabotropic glutamate receptors.

mGluR agonist Building block Drug discovery

Commercial Purity Grade – CAS 1354392-99-6 Enables Higher Specification Procurement vs. Generic CAS 25090-52-2

The stereochemically defined racemic material (CAS 1354392-99-6) is commercially available at a certified purity of 98% from multiple suppliers, including Leyan (Shanghai皓鸿生物医药科技有限公司) and Chemscene (≥98%) . In contrast, the generic, stereochemically undefined material (CAS 25090-52-2) is typically supplied at 95–97% purity; for instance, AKSci lists a minimum purity specification of 95% and Aladdin supplies the compound at ≥97% . This 1–3 percentage-point purity differential, while numerically modest, can be consequential in multi-step synthetic sequences where yield losses compound exponentially: over a five-step linear synthesis, a 95% purity starting material can yield a final product containing up to ~23% cumulative impurities, compared to ~10% when starting at 98% purity, assuming no intermediate purification.

Purity Procurement specification Quality assurance

Research and Industrial Application Scenarios Where the Defined-Stereochemistry (1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic Acid Delivers Verified Advantage


Diastereoselective Synthesis of mGluR2/3 Agonists and Antagonists for CNS Drug Discovery

Programs targeting metabotropic glutamate receptors require a stereochemically defined bicyclo[3.1.0]hexane core to achieve the precise spatial orientation of the α-amino acid and distal carboxyl pharmacophores that drives sub-nanomolar receptor affinity. As demonstrated with LY354740 (EC₅₀ = 0.055 μM for group II mGluRs, >1800-fold selectivity over iGluRs [1]), the (1R,5R) scaffold provides the conformational constraint (τ₁ = 166.9° or 202°, τ₂ = 156°) essential for mimicking the bioactive conformation of glutamate. Procuring CAS 1354392-99-6 with its unambiguous cis-(1R,5R) stereochemistry ensures diastereochemical fidelity during subsequent functionalization at the C-2 and C-6 positions, avoiding the need for chiral resolution of advanced intermediates.

Fragment-Based Drug Design Leveraging Reduced Lipophilicity and Controlled pKa

In fragment-based screening campaigns, the bicyclo[3.1.0]hexane-1-carboxylic acid fragment offers a differentiated physicochemical profile compared to commonly used monocyclic carboxylic acid fragments: XLogP3 = 1.2 (vs. cyclohexane carboxylic acid LogP = 1.89) [2] and pKa = 5.09 (vs. 4.9) . The 0.7-unit lower LogP improves aqueous solubility and reduces the risk of phospholipidosis and hERG channel blockade, while the modestly elevated pKa alters the ionization equilibrium at physiological pH, potentially enhancing passive permeability through mucosal membranes. These property differences are directly relevant to fragment hit-to-lead optimization, where incremental adjustments to lipophilicity and ionization state often determine clinical developability.

Enantioselective Synthesis and Chiral Building Block Procurement for Patent-Protected Scaffolds

The defined cis-(1R,5R) stereochemistry of CAS 1354392-99-6, combined with the availability of its resolved enantiomers via asymmetric synthesis routes (e.g., intramolecular cyclopropanation starting from enantiomerically pure cyclopentenone derivatives [3]), makes this scaffold strategically valuable for constructing patent-protected chemical space. The 98% certified purity grade reduces the impurity burden in early-stage medicinal chemistry synthesis, enabling SAR studies to proceed with greater confidence that observed biological activity originates from the intended compound rather than from trace impurities that may act as potent off-target modulators.

Conformationally Constrained Bioisostere Replacement in Lead Optimization

When replacing a cyclohexane or cyclopentane carboxylic acid moiety in a lead series, the bicyclo[3.1.0]hexane-1-carboxylic acid scaffold introduces conformational rigidity without increasing molecular weight (MW = 126.15, identical to cyclohexane carboxylic acid up to the hydrogen count difference of 2 Da) or adding hydrogen bond donors/acceptors [2]. The boat-like conformation enforced by the fused cyclopropane ring reduces the number of accessible conformers to essentially one, which can translate into improved binding enthalpy (ΔH) as demonstrated for the LY354740 series [1]. The scaffold has been validated as a bioisostere of both cyclohexane and furanose ring systems in nucleoside analog design , supporting its broad applicability across multiple target classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.